molecular formula C9H7FO B1340094 1-Fluoro-3-(prop-2-yn-1-yloxy)benzene CAS No. 94831-93-3

1-Fluoro-3-(prop-2-yn-1-yloxy)benzene

Cat. No.: B1340094
CAS No.: 94831-93-3
M. Wt: 150.15 g/mol
InChI Key: FXGXMJFFQWBIQY-UHFFFAOYSA-N
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Description

1-Fluoro-3-(prop-2-yn-1-yloxy)benzene is a chemical building block of interest in synthetic and medicinal chemistry. It is defined by the molecular formula C9H7FO and a molecular weight of 150.15 g/mol . The compound features a benzene ring substituted with a fluorine atom at the meta position and a propargyl ether group, a combination that provides two distinct reactive centers for chemical transformations. The propargyl group is a well-known participant in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This makes the compound a valuable scaffold for constructing more complex molecular architectures, developing pharmaceutical intermediates, or creating novel materials. The specific influence of the meta-fluoro substituent on the electronic properties of the ring system can be critical for modulating the biological activity or binding affinity of resultant molecules. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3-prop-2-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-2-6-11-9-5-3-4-8(10)7-9/h1,3-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGXMJFFQWBIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561163
Record name 1-Fluoro-3-[(prop-2-yn-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94831-93-3
Record name 1-Fluoro-3-[(prop-2-yn-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformational Chemistry of 1 Fluoro 3 Prop 2 Yn 1 Yloxy Benzene Derivatives

Alkyne Functionalization Reactions

The terminal alkyne group is a highly functional handle, susceptible to a range of addition and cycloaddition reactions. These transformations provide a powerful means to elaborate the molecular structure, introducing new functional groups and ring systems.

Transition Metal-Catalyzed Hydrofunctionalization

Gold(I) catalysis has emerged as a potent methodology for the hydrofluorination of alkynes, offering a direct route to vinyl fluorides. cardiff.ac.uklibretexts.org This transformation is particularly valuable as fluorinated motifs are crucial in pharmaceutical and materials science. libretexts.org The reaction typically involves the activation of the alkyne by a cationic gold(I) complex, rendering it susceptible to nucleophilic attack by a fluoride (B91410) source. masterorganicchemistry.com

The mechanism proceeds through the coordination of the gold(I) catalyst to the alkyne. For terminal alkynes such as 1-fluoro-3-(prop-2-yn-1-yloxy)benzene, this activation facilitates the addition of hydrogen fluoride (HF). To circumvent the use of hazardous aqueous HF, various HF sources like triethylamine (B128534) trihydrofluoride (Et3N·3HF) or in situ HF generation systems are commonly employed. masterorganicchemistry.comyoutube.comwikipedia.org A notable advancement is the tandem HF transfer reaction, where a gold(I) catalyst facilitates the generation of HF from a stable perfluoroarene and a nucleophile, which is then immediately transferred to the alkyne. cardiff.ac.ukresearchgate.netresearchgate.net This process is highly atom-economical, producing two valuable fluorinated molecules in a single operation. researchgate.net The reaction exhibits high trans-selectivity for the addition of H and F across the triple bond. mt.com

Table 1: Representative Gold(I)-Catalyzed Hydrofluorination of Terminal Alkynes

Catalyst (mol%) HF Source Solvent Temperature (°C) Product Type Ref.
[Au(IPr)NiPr2] (5%) Pentafluoropyridine / 4-Methoxyphenol Toluene 120 (E)-Vinyl Fluoride cardiff.ac.uk
(JohnPhos)AuCl / AgOTf (2%) DMPU·HF Dichloromethane 25 Vinyl Fluoride masterorganicchemistry.com

Hydroboration-oxidation is a fundamental two-step reaction sequence that converts terminal alkynes into aldehydes. google.com The first step, hydroboration, involves the syn-addition of a boron-hydrogen bond across the carbon-carbon triple bond. For terminal alkynes like this compound, the reaction exhibits excellent anti-Markovnikov regioselectivity, with the boron atom adding to the terminal, less sterically hindered carbon. google.comlibretexts.org

To prevent a second hydroboration from occurring on the resulting alkenylborane, sterically hindered borane (B79455) reagents such as disiamylborane (B86530) ((Sia)2BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are essential. google.comnih.gov The resulting vinylborane (B8500763) intermediate is not typically isolated but is subjected to an in situ oxidation step, commonly using aqueous sodium hydroxide (B78521) and hydrogen peroxide (H2O2). libretexts.org This oxidation replaces the carbon-boron bond with a carbon-oxygen bond, yielding an enol intermediate. The enol is unstable and rapidly tautomerizes to the corresponding, more stable aldehyde. nih.gov Applying this sequence to this compound is expected to produce 3-(3-fluorophenoxy)propanal.

Table 2: Common Reagents for Hydroboration-Oxidation of Terminal Alkynes

Borane Reagent Typical Oxidation Conditions Final Product Key Feature Ref.
Disiamylborane ((Sia)2BH) NaOH, H2O2 Aldehyde High regioselectivity, prevents double addition libretexts.org
9-BBN (9-Borabicyclo[3.3.1]nonane) NaOH, H2O2 Aldehyde High regioselectivity, excellent thermal stability biosynth.com

Cycloaddition Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of "click chemistry," a class of reactions known for their reliability, high yields, and tolerance of a wide range of functional groups. libretexts.orgresearchgate.net This reaction facilitates the covalent linking of a terminal alkyne with an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole ring system. libretexts.orgmasterorganicchemistry.com The 1,2,3-triazole product is exceptionally stable, making it an ideal linker in various applications, including medicinal chemistry and materials science. libretexts.org

The reaction mechanism involves the formation of a copper(I) acetylide intermediate from the terminal alkyne, this compound. libretexts.org This intermediate then reacts with an organic azide in a stepwise manner to generate the triazole ring. The copper(I) catalyst is crucial for both the rate acceleration and the impeccable regioselectivity. libretexts.org It can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a more stable Cu(II) salt (e.g., CuSO4) using a reducing agent, most commonly sodium ascorbate. libretexts.org The reaction proceeds under mild conditions, often in aqueous or mixed-solvent systems. libretexts.org Some protocols have noted that certain aromatic propargyl ethers may undergo cleavage under specific CuAAC conditions, although this is not a general limitation.

Table 3: General Conditions for CuAAC Reaction with Aryl Propargyl Ethers

Azide (R-N3) Copper Source Additive/Ligand Solvent Temperature Product Ref.
Benzyl Azide CuSO4·5H2O Sodium Ascorbate t-BuOH / H2O Room Temp. 1-Benzyl-4-((3-fluorophenoxy)methyl)-1H-1,2,3-triazole libretexts.org
1-Azido-4-nitrobenzene CuI DIPEA THF Room Temp. 1-((3-Fluorophenoxy)methyl)-4-(4-nitrophenyl)-1H-1,2,3-triazole masterorganicchemistry.com

Sigmatropic Rearrangements: Propargyl Claisen Rearrangement in Fluorinated Systems

The propargyl Claisen rearrangement is a powerful carbon-carbon bond-forming reaction involving a researchgate.netresearchgate.net-sigmatropic shift of an aryl propargyl ether. This transformation, when applied to this compound, would proceed through a concerted, pericyclic transition state to form a transient allenyl cyclohexadienone intermediate. This intermediate subsequently tautomerizes to restore aromaticity, yielding a substituted phenol (B47542).

While this rearrangement can occur thermally at high temperatures, it is often catalyzed by Lewis acids, which can significantly lower the reaction temperature. Notably, electrophilic gold(I) complexes have proven to be exceptionally effective catalysts for this transformation, operating via π-activation of the alkyne. The use of a catalyst like [(Ph3PAu)3O]BF4 allows the reaction to proceed efficiently at room temperature with excellent functional group tolerance.

The presence of the fluorine atom on the aromatic ring influences the electronic landscape of the substrate. The regiochemical outcome of the rearrangement depends on which ortho position of the ether linkage participates in the shift. For this compound, rearrangement can potentially occur at the C2 or C6 position, leading to 2-allenyl-5-fluorophenol or 2-allenyl-3-fluorophenol, respectively. The specific outcome is governed by a combination of steric and electronic factors, with computational studies on related systems indicating that the researchgate.netresearchgate.net-sigmatropic rearrangement is the rate-determining step.

Table 4: Propargyl Claisen Rearrangement of Aryl Propargyl Ethers

Conditions Catalyst Solvent Temperature (°C) Product Type Ref.
Thermal None N,N-Diethylaniline 180-220 2-Allenylphenol / Chromene
Catalytic [(Ph3PAu)3O]BF4 (1 mol%) Dichloromethane 25 2-Allenylphenol

Aromatic Ring Transformations

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a cornerstone of arene chemistry. nih.gov The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the fluorine atom at C3 and the propargyloxy group at C1.

Both the fluoro group and the alkoxy group are ortho, para-directors. masterorganicchemistry.com However, they exert opposing effects on the ring's reactivity. The propargyloxy group is a strong activating group due to the resonance donation of the oxygen's lone pairs into the ring. Conversely, the highly electronegative fluorine atom is a deactivating group via a strong inductive effect, despite its ability to donate a lone pair through resonance. mt.com In cases of competing effects, the powerful activating nature of the alkoxy group dominates, meaning it will primarily control the position of incoming electrophiles.

The positions ortho and para to the activating propargyloxy group are C2, C6, and C4.

Position C6: This position is ortho to the activating -OR group and meta to the deactivating -F group. It is sterically accessible and strongly activated.

Position C4: This position is para to the activating -OR group and ortho to the deactivating -F group. It is also strongly activated.

Position C2: This position is ortho to both substituents. It is electronically activated by the -OR group but deactivated by the -F group, and may be subject to some steric hindrance.

Therefore, electrophilic attack is expected to occur preferentially at the C4 and C6 positions, leading to a mixture of 1,3,4- and 1,3,6-trisubstituted benzene (B151609) derivatives.

Table 5: Predicted Regiochemical Outcomes for Electrophilic Aromatic Substitution

Reaction Type Reagents Expected Major Products (Substituent at C4 and C6) Ref.
Nitration HNO3, H2SO4 1-Fluoro-4-nitro-3-(prop-2-yn-1-yloxy)benzene & 1-Fluoro-2-nitro-5-(prop-2-yn-1-yloxy)benzene biosynth.com
Bromination Br2, FeBr3 4-Bromo-1-fluoro-3-(prop-2-yn-1-yloxy)benzene & 2-Bromo-1-fluoro-5-(prop-2-yn-1-yloxy)benzene
Friedel-Crafts Acylation RCOCl, AlCl3 1-(5-Fluoro-2-(prop-2-yn-1-yloxy)phenyl)ethan-1-one & 1-(3-Fluoro-4-(prop-2-yn-1-yloxy)phenyl)ethan-1-one libretexts.org

| Sulfonation | Fuming H2SO4 | 5-Fluoro-2-(prop-2-yn-1-yloxy)benzenesulfonic acid & 3-Fluoro-4-(prop-2-yn-1-yloxy)benzenesulfonic acid | masterorganicchemistry.com |

Electrophilic Aromatic Substitution Patterns on Fluorinated Benzene

The regiochemical outcome of electrophilic aromatic substitution (EAS) on this compound is determined by the combined directing effects of the fluorine and the prop-2-yn-1-yloxy substituents.

Fluorine Substituent : The fluorine atom is an ortho-, para-directing group. vaia.com However, due to its high electronegativity, it exerts a strong negative inductive effect (-I), which deactivates the benzene ring towards electrophilic attack compared to unsubstituted benzene. vaia.comlibretexts.org This deactivation is somewhat offset by a positive resonance effect (+R) where its lone pairs donate electron density to the ring. researchgate.net

Prop-2-yn-1-yloxy Substituent : As an alkoxy group, this substituent is a powerful activating group and is also ortho-, para-directing. It strongly activates the ring through its significant +R effect, which outweighs its -I effect.

In the 1,3-disubstituted pattern of the title compound, these effects converge. The fluorine atom directs incoming electrophiles to positions 2, 4, and 6. The strongly activating alkoxy group also directs to positions 2, 4, and 6. Therefore, electrophilic attack is overwhelmingly favored at these positions. The C2 position is ortho to both groups, the C4 position is para to the fluorine and ortho to the alkoxy group, and the C6 position is ortho to the fluorine and para to the alkoxy group. Given that the alkoxy group is a much stronger activator than fluorine is a deactivator, the reaction will proceed readily, with the substitution pattern primarily governed by the alkoxy director. Steric hindrance at the C2 position, situated between the two existing substituents, may favor substitution at the C4 and C6 positions.

ReactionElectrophile (E+)Typical ReagentsPredicted Major Products
NitrationNO₂⁺HNO₃ / H₂SO₄1-Fluoro-5-(prop-2-yn-1-yloxy)-2-nitrobenzene & 1-Fluoro-3-(prop-2-yn-1-yloxy)-4-nitrobenzene
HalogenationBr⁺ / Cl⁺Br₂/FeBr₃ or Cl₂/AlCl₃1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene & 1-Bromo-4-fluoro-2-(prop-2-yn-1-yloxy)benzene
Friedel-Crafts AcylationRCO⁺RCOCl / AlCl₃1-(2-Fluoro-4-(prop-2-yn-1-yloxy)phenyl)ethan-1-one & 1-(4-Fluoro-2-(prop-2-yn-1-yloxy)phenyl)ethan-1-one
SulfonationSO₃Fuming H₂SO₄2-Fluoro-4-(prop-2-yn-1-yloxy)benzenesulfonic acid & 4-Fluoro-2-(prop-2-yn-1-yloxy)benzenesulfonic acid

Nucleophilic Aromatic Substitution on Fluoroarene Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction for fluoroarenes. The reaction typically requires the aromatic ring to be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org The fluorine atom itself is an excellent leaving group in SNAr reactions, often showing greater reactivity than other halogens because its high electronegativity strongly polarizes the C-F bond, facilitating the rate-determining nucleophilic attack. masterorganicchemistry.comresearchgate.net

In the case of this compound, the ring is not activated towards classical SNAr. The prop-2-yn-1-yloxy group is electron-donating, which increases the electron density of the aromatic ring and disfavors nucleophilic attack. Consequently, traditional SNAr reactions with common nucleophiles under standard conditions are generally inefficient.

However, modern synthetic methods have enabled SNAr on such "unactivated" or even electron-rich fluoroarenes. These approaches include:

Photoredox Catalysis : This method uses a photocatalyst that, upon irradiation, can oxidize the electron-rich fluoroarene to a radical cation. This intermediate is highly electrophilic and readily undergoes attack by a nucleophile, enabling the substitution reaction under mild conditions. nih.gov

Strongly Basic Conditions : Systems such as potassium hydroxide in dimethyl sulfoxide (B87167) (KOH/DMSO) can promote C-N and C-O bond formation via SNAr with N-H and O-H containing nucleophiles on less activated haloarenes. nih.govresearchgate.net

These advanced methods allow the fluorine atom to be displaced by a variety of nucleophiles, providing access to a diverse range of substituted products.

NucleophilePotential Reagents/ConditionsProduct Type
Amines (R₂NH)Acridinium photocatalyst, blue lightN,N-Disubstituted-3-(prop-2-yn-1-yloxy)aniline
Azoles (e.g., Pyrazole)Xanthylium photocatalyst, visible light1-(3-(prop-2-yn-1-yloxy)phenyl)-1H-pyrazole
Alcohols (ROH)KOH / DMSO, heat1-Alkoxy-3-(prop-2-yn-1-yloxy)benzene
Thiols (RSH)NaH or K₂CO₃, DMF1-(Alkylthio)-3-(prop-2-yn-1-yloxy)benzene

Other Relevant Reactions

Beyond substitution reactions on the aromatic core, the propargyl ether moiety introduces unique pathways for molecular rearrangement and construction.

Cycloisomerization and Dimerization Pathways

Aryl propargyl ethers are well-known substrates for cycloisomerization reactions, which can be initiated thermally or through catalysis, leading to the formation of valuable heterocyclic scaffolds like chromenes and benzofurans. arkat-usa.org

Thermal Rearrangement (Claisen Rearrangement) : Upon heating, aryl propargyl ethers can undergo a acs.orgacs.org-sigmatropic rearrangement, a variant of the Claisen rearrangement. This process typically forms an allenylphenol intermediate. This reactive intermediate can then undergo subsequent cyclization. A 6-endo-trig cyclization leads to a 2H-chromene derivative, while a 5-exo-trig cyclization followed by tautomerization yields a 2-methylbenzofuran (B1664563). arkat-usa.org

Metal-Catalyzed Cycloisomerization : A variety of transition metals, particularly gold and platinum complexes, are highly effective catalysts for the cycloisomerization of aryl propargyl ethers. acs.org These reactions often proceed under milder conditions than thermal rearrangements and can offer high selectivity. Gold catalysts, for instance, typically favor a 6-endo-dig cyclization pathway, leading selectively to 2H-chromene products. acs.org

Dimerization : In some catalytic systems, particularly under oxidative conditions, dimerization can occur as a competing pathway or even the main reaction. acs.orgresearchgate.net This can involve the coupling of two cyclized intermediates to form dimeric chromene structures.

For this compound, these pathways would lead to the formation of fluorinated chromene and benzofuran (B130515) derivatives, which are of interest in medicinal chemistry and materials science.

Flash Vacuum Pyrolysis Behavior

Flash vacuum pyrolysis (FVP) involves heating a substrate at high temperatures (typically 400-1000 °C) under high vacuum. These conditions favor unimolecular gas-phase reactions and allow for the generation and study of reactive intermediates. wikipedia.org

The FVP of aryl propargyl ethers has been studied and shown to proceed through complex reaction cascades initiated by the thermal acs.orgacs.org-sigmatropic (Claisen) rearrangement mentioned previously. arkat-usa.orgacs.org The primary product of this rearrangement is an allenylphenol. Under the high-energy conditions of FVP, this intermediate can undergo further transformations. For the parent phenyl propargyl ether, major products include 2-indanone (B58226) and benzocyclobutene. arkat-usa.orgresearchgate.net The formation of these products is rationalized through subsequent intramolecular hydrogen shifts and cyclizations of the initial allene (B1206475) intermediate. Other products, such as 2-methylbenzofuran and 2H-chromene, are also frequently observed. researchgate.netresearchgate.net

Applying this to this compound, FVP would be expected to initially produce a mixture of fluoro-substituted allenylphenols, which would then rearrange to a variety of fluorinated indanones, benzocyclobutenes, chromenes, and benzofurans. The precise product distribution would be highly dependent on the pyrolysis temperature and apparatus setup.

Mechanistic Investigations and Computational Chemistry Studies on 1 Fluoro 3 Prop 2 Yn 1 Yloxy Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool in modern organic chemistry for investigating molecular structures, electronic properties, and reaction mechanisms. By solving approximations of the Schrödinger equation, DFT allows for the detailed examination of molecular systems, including those that are transient or difficult to study experimentally, such as transition states. For a molecule like 1-Fluoro-3-(prop-2-yn-1-yloxy)benzene, DFT can elucidate the influence of its distinct functional groups—the fluorinated aromatic ring and the terminal alkyne—on its chemical behavior.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates and, most critically, transition states. researchgate.nete3s-conferences.org A transition state is a first-order saddle point on this surface, representing the highest energy barrier along the minimum energy reaction path. researchgate.netreddit.com Locating its geometry and energy is key to understanding reaction kinetics and mechanisms.

For instance, in a hypothetical Claisen rearrangement, the transition state would be modeled to find the specific geometry where the C-O bond is partially broken and the new C-C bond is partially formed. The calculated activation energy would predict the feasibility of the reaction. Furthermore, DFT can be used to explore subsequent reaction cascades of the allenic intermediate, such as intramolecular Diels-Alder reactions or electrocyclizations. nsf.gov

To confirm that a calculated structure is a true transition state, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. reddit.com Intrinsic Reaction Coordinate (IRC) calculations can then be used to follow this path downhill from the transition state to confirm that it connects the intended reactants and products. frontiersin.org

Table 1: Illustrative DFT-Calculated Activation Energies for a Hypothetical Claisen Rearrangement
ParameterValue (kcal/mol)MethodDescription
ΔG‡ (Activation Free Energy)32.5B97X-D/6-31G(d)Represents the energy barrier for the rate-determining researchgate.netresearchgate.net-sigmatropic shift. nsf.gov
ΔG (Reaction Free Energy)-15.2B97X-D/6-31G(d)Indicates the overall thermodynamic driving force for the formation of the intermediate.
Imaginary Frequency-450 cm⁻¹B97X-D/6-31G(d)Confirms the optimized geometry as a true transition state corresponding to the C-C bond formation.

DFT is a powerful method for predicting the electronic structure of a molecule, which in turn governs its reactivity. Key properties such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) charges can be calculated to predict how this compound will interact with other reagents. videleaf.comchemrxiv.org

The reactivity of the benzene (B151609) ring is dictated by the interplay between the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R) of its substituents. The fluorine atom is strongly electronegative, exerting a powerful inductive pull that deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. researchgate.net However, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. acs.org The propargyloxy group is also weakly deactivating due to the oxygen's inductive effect but is similarly an ortho, para-director. DFT calculations can quantify these effects.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. videleaf.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this compound, negative potential (red/yellow) would be expected around the oxygen and fluorine atoms and on the π-system of the alkyne, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found on the hydrogen atoms.

NBO Charges: Natural Bond Orbital analysis provides localized atomic charges. The carbon atoms ortho and para to the fluorine and ether groups would be expected to have less positive (or more negative) charges compared to the meta carbons, confirming their higher reactivity towards electrophiles.

These computational descriptors can be used to predict the outcomes of various reactions, such as the regioselectivity of EAS or the propensity of the alkyne to engage in cycloaddition reactions. organic-chemistry.org

Table 2: Predicted Electronic Properties of this compound (Illustrative)
PropertyCalculated ValueMethodImplication for Reactivity
HOMO Energy-6.8 eVB3LYP/6-311+G(d,p)Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy-0.5 eVB3LYP/6-311+G(d,p)Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap6.3 eVB3LYP/6-311+G(d,p)Suggests relatively high kinetic stability. videleaf.com
Dipole Moment1.9 DB3LYP/6-311+G(d,p)Indicates a moderate overall molecular polarity.

The flexibility of the propargyloxy side chain introduces the possibility of different molecular conformations, which can influence reactivity and intermolecular interactions. For aryl propargyl ethers, the most significant degree of freedom is the rotation around the Ar-O and O-CH₂ bonds. Computational studies on related molecules, such as 2-(prop-2-yn-1-yloxy)naphthalene (B1602187) and 1-nitro-2-(prop-2-yn-1-yloxy)benzene, have identified two primary stable conformers: gauche and anti. researchgate.netconicet.gov.ar

These conformers are defined by the dihedral angle involving the aromatic ring, the ether linkage, and the alkyne group (e.g., C(Ar)-C(Ar)-O-CH₂). In the anti conformation, the propargyl group points away from the ring, resulting in a more planar structure, while in the gauche form, it is rotated. researchgate.netconicet.gov.ar DFT calculations can accurately predict the geometries of these conformers and their relative energies. For related aryl propargyl ethers, the gauche conformation is often found to be the most stable form in the gas phase, though the energy difference can be small (1-2 kcal/mol), suggesting that both conformers may be populated at room temperature. researchgate.netconicet.gov.ar The specific conformation adopted can affect crystal packing and may influence the accessibility of the alkyne or aromatic ring for reaction.

Table 3: Hypothetical Relative Energies of Conformers for this compound
ConformerDihedral Angle (C2-C3-O-C7)Relative Energy (kcal/mol)Method
Gauche~75°0.00M06-2X/6-311++G(d,p)
Anti~180°+1.25M06-2X/6-311++G(d,p)

Kinetic and Spectroscopic Studies

Experimental kinetic and spectroscopic studies provide direct evidence for reaction mechanisms. By measuring reaction rates under various conditions and using isotopic labels as probes, chemists can deduce the sequence of bond-making and bond-breaking events.

The rate law of a reaction is an equation that links the reaction rate with the concentrations of reactants. Its determination is a fundamental step in mechanistic investigation. For reactions involving this compound, two primary reactive sites could be studied: the alkyne and the aromatic ring.

Electrophilic Aromatic Substitution (EAS): For an EAS reaction, such as nitration or halogenation, kinetic studies would compare the reactivity of this compound to a standard like benzene. acs.org Competitive experiments are often used for this purpose. The rate is expected to be slower than that of benzene due to the deactivating inductive effects of the substituents. echemi.com

Table 4: Illustrative Kinetic Data for a Hypothetical Azide-Alkyne Cycloaddition
ParameterValueMethodDescription
Rate LawRate = k [C₉H₇FO]¹ [R-N₃]¹Initial Rates MethodReaction is first-order with respect to each reactant.
Rate Constant (k)1.5 x 10⁻³ M⁻¹s⁻¹ (at 298 K)Spectroscopic MonitoringQuantifies the intrinsic speed of the reaction.
ΔH‡12.5 kcal/molEyring Plot AnalysisEnthalpy of activation, related to the energy required to reach the transition state. nih.gov
ΔS‡-25.8 cal/mol·KEyring Plot AnalysisEntropy of activation, reflects the change in order/disorder in forming the transition state. nih.gov

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and characterizing the structure of the transition state. libretexts.org A KIE is observed when replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) results in a change in the reaction rate. princeton.edu

Primary KIE: A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. For example, in a reaction where the terminal acetylenic C-H bond is cleaved, replacing the hydrogen with deuterium (B1214612) (C-D) would lead to a significant decrease in the reaction rate (kH/kD > 1), typically in the range of 2-8. libretexts.org

Secondary KIE: A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking/formation. These effects are smaller (kH/kD is close to 1) but can provide information about changes in hybridization at the labeled center during the transition state. wikipedia.org

For this compound, a KIE study could distinguish between different mechanisms. For instance, in a cycloaddition reaction involving the alkyne, if the acetylenic C-H bond is not broken in the rate-limiting step, one would expect a small secondary KIE (kH/kD ≈ 1.1). nih.gov Conversely, in an EAS reaction at one of the aromatic C-H positions, deuterating that specific position could reveal whether C-H bond cleavage is part of the rate-determining step. The absence of a primary KIE in many EAS reactions indicates that the initial attack by the electrophile, rather than the subsequent deprotonation, is typically rate-limiting.

Table 5: Expected Kinetic Isotope Effects (KIE) for Hypothetical Reactions
Reaction TypeIsotopic SubstitutionExpected kH/kDMechanistic Implication
Alkyne CycloadditionTerminal H replaced by D1.05 - 1.15C-H bond is not broken in the rate-determining step; a secondary KIE. nih.gov
C-H Activation at AlkyneTerminal H replaced by D4.0 - 7.0C-H bond cleavage is the rate-determining step; a primary KIE.
Electrophilic Aromatic SubstitutionAromatic H replaced by D1.0 - 1.2C-H bond cleavage is not rate-determining.

Applications and Advanced Research Potential of 1 Fluoro 3 Prop 2 Yn 1 Yloxy Benzene

Role as Building Blocks in Complex Chemical Synthesis

The distinct structural features of 1-Fluoro-3-(prop-2-yn-1-yloxy)benzene make it a valuable building block for constructing complex molecular architectures. The terminal alkyne serves as a reactive handle for various coupling and cycloaddition reactions, while the fluorinated phenyl group can modulate the electronic properties, stability, and intermolecular interactions of the resulting products.

Precursors for Fluorinated Heterocyclic Systems

Fluorinated heterocyclic compounds are of immense interest in medicinal chemistry and materials science due to their unique biological and physical properties. The synthesis of these systems often relies on versatile precursors that can undergo controlled cyclization reactions. researchgate.net this compound is a promising candidate for this role. The terminal alkyne group is highly reactive and can participate in a variety of cycloaddition reactions, such as [3+2] cycloadditions, to form five-membered heterocyclic rings like pyrazoles and triazoles. nih.govnih.gov

Furthermore, the propargyl ether moiety can be leveraged in transition-metal-catalyzed cyclization reactions to generate more complex fused heterocyclic systems. For instance, rhodium-catalyzed [2+2+2] cycloadditions can be employed to construct polycyclic aromatic or heteroaromatic structures. acs.org The presence of the fluorine atom on the benzene (B151609) ring can influence the regioselectivity of these reactions and impart desirable properties, such as enhanced metabolic stability or altered binding affinities, to the final heterocyclic products. rsc.org The development of synthetic methods utilizing fluorinated propargyl compounds continues to be an active area of research, aiming to create diverse libraries of novel heterocyclic entities. researchgate.net

Intermediates in the Synthesis of Functionalized Organic Frameworks

Functionalized organic frameworks, including Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers (PCPs), are crystalline materials with extensive applications in gas storage, separation, and catalysis. The properties of these materials are dictated by the structure of their organic linkers. This compound serves as an excellent intermediate for creating bespoke organic linkers for these frameworks.

The terminal alkyne functionality is particularly suited for post-synthetic modification of frameworks through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the precise installation of the fluoro-phenyl moiety onto the internal surfaces of a pre-formed framework. The introduction of fluorine can significantly alter the framework's properties. Fluorine's high electronegativity can create specific adsorption sites for guest molecules and enhance the framework's hydrophobicity, which can be advantageous for separating nonpolar molecules from water. researchgate.netmdpi.com Research has demonstrated that fluorination can lead to unique structural transformations and unprecedented gas and vapor adsorption properties in MOFs. researchgate.netnih.gov

Below is a table summarizing the potential impact of incorporating this compound into organic frameworks.

Framework PropertyEffect of Fluorine FunctionalizationPotential Application
Adsorption Selectivity Creation of specific binding sites due to fluorine's electronegativity.Selective gas separation (e.g., CO₂, C₂H₂). mdpi.com
Hydrophobicity Increased affinity for nonpolar molecules and repulsion of water.Water purification, separation of hydrophobic guests. researchgate.net
Framework Stability Enhanced resistance to oxidation and light. mdpi.comDevelopment of robust materials for long-term use.
Structural Flexibility Fluorine can influence the flexibility of the host material. researchgate.net"Gate-opening" frameworks for controlled guest uptake.

Functionalization of Advanced Materials

The ability to tailor the surface chemistry of materials is crucial for developing new technologies. This compound provides a molecular tool for the precise functionalization of various advanced materials, enhancing their performance in specific applications.

Covalent Grafting onto Graphene Oxide for Sensing Applications

Graphene oxide (GO) is a versatile platform for developing chemical sensors due to its large surface area and unique electronic properties. rsc.orgresearchgate.net However, pristine GO often lacks the selectivity needed for specific sensing applications. Covalent functionalization can introduce specific recognition sites onto the GO surface. nih.govnih.gov The alkyne group of this compound allows for its efficient and stable covalent attachment to GO. This is typically achieved by first modifying the GO surface with azide (B81097) groups and then employing the highly efficient CuAAC click reaction.

Once grafted, the fluoro-phenyl groups alter the surface properties of the GO. This modification can enhance the sensitivity and selectivity of GO-based sensors for various analytes through mechanisms like photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET). rsc.orgresearchgate.net The fluorinated aromatic ring can establish specific interactions (e.g., π-π stacking, hydrophobic interactions) with target molecules, leading to a detectable change in the electrical or optical properties of the material.

Surface Modification of Nanomaterials

The surface properties of nanomaterials dictate their stability, dispersibility, and functionality in various media. wiley-vch.denih.gov The terminal alkyne of this compound offers a robust method for covalently modifying the surfaces of a wide range of nanoparticles, including those made of gold, ruthenium, and other transition metals. nih.govacs.orgwpmucdn.com

Studies have shown that the alkyne group can form strong, covalent bonds with gold nanoparticle (AuNP) surfaces, offering an alternative to traditional thiol-based functionalization. nih.govacs.org This alkynylation is rapid, can be performed in complex media, and results in highly stable functionalized AuNPs. nih.govacs.org Similarly, ruthenium nanoparticles functionalized with alkynes have shown modified catalytic properties. acs.orgwpmucdn.com By attaching this compound, the nanoparticle surface is endowed with the specific properties of the fluoro-aromatic group, which can be used to control interfacial interactions, improve stability in biological fluids, or direct the self-assembly of nanoparticles into larger structures. nih.gov

The table below details the advantages of using alkyne-terminated molecules for nanoparticle surface modification.

Nanoparticle TypeMethod of FunctionalizationAdvantages of Alkyne Modification
Gold (Au) Direct covalent bond formation between alkyne and gold atoms. nih.govacs.orgStronger bond than thiol-gold; rapid reaction; high stability in biological media. nih.govacs.org
Ruthenium (Ru) Formation of ruthenium-vinylidene or η² side-on bonds. acs.orgwpmucdn.comModulates catalytic selectivity in reactions like hydrogenation. acs.org
Iron Oxide (Magnetic) Click chemistry (CuAAC) onto azide-functionalized surfaces. mdpi.comProvides a versatile platform for attaching various functionalities. mdpi.com
Quantum Dots (QDs) Ligand exchange or click chemistry. nih.govEnhances stability in aqueous solutions and allows for bioconjugation. nih.gov

Radiochemistry and Molecular Imaging Applications

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of molecules labeled with positron-emitting radioisotopes, most commonly fluorine-18 (B77423) (¹⁸F). uchicago.edu The development of new ¹⁸F-labeled probes is crucial for studying biological processes and diagnosing diseases.

This compound is an ideal candidate for development as a radiolabeled prosthetic group or synthon. The synthesis would involve replacing the stable fluorine atom with ¹⁸F. This can be achieved through nucleophilic aromatic substitution on a precursor molecule, such as one containing a nitro or trimethylstannyl leaving group at the 3-position of the phenyl ring. uchicago.edunih.gov

Once the ¹⁸F-labeled version, [¹⁸F]this compound, is synthesized, its terminal alkyne group becomes a critical tool for bioconjugation. Using click chemistry, this small, radiolabeled molecule can be rapidly and efficiently attached to larger, biologically active molecules like peptides, antibodies, or small-molecule drugs that have been modified to contain an azide group. uchicago.eduacs.org This indirect labeling strategy is highly advantageous because the harsh conditions often required for radiofluorination can be performed on the small, stable prosthetic group before it is attached to the sensitive biomolecule under mild conditions. uchicago.edu This approach enables the development of novel PET tracers for imaging a wide range of biological targets with high specificity and sensitivity.

Development of 18F-Labeled Probes via Click Chemistry

The structure of this compound, featuring a terminal alkyne group, makes it a prime candidate for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This reaction is a cornerstone of modern bioconjugation and is increasingly employed in the synthesis of positron emission tomography (PET) imaging agents. The introduction of the fluorine-18 (18F) isotope is of paramount importance in PET tracer development due to its favorable decay characteristics.

In this context, this compound could serve as a versatile precursor or building block. While direct radiofluorination of this specific compound is a possibility, a more common strategy involves the synthesis of an 18F-labeled azide-containing molecule that can then be "clicked" onto the alkyne functionality of this compound or a derivative thereof. This modular approach allows for the late-stage introduction of the radionuclide, which is crucial given the short half-life of 18F (approximately 110 minutes).

The resulting 18F-labeled triazole could be further functionalized or be part of a larger biomolecule designed to target specific biological entities, such as receptors or enzymes, for in vivo imaging. The presence of the fluoro-benzene moiety can also influence the pharmacokinetic properties of the resulting PET probe, such as its lipophilicity and metabolic stability.

Table 1: Potential Reaction Scheme for 18F-Labeling via Click Chemistry

Reactant 1Reactant 2CatalystProductApplication
This compound18F-labeled azideCopper(I) salt18F-labeled triazole conjugatePET Imaging Probe

Catalysis and Ligand Design

The unique electronic and structural properties of this compound also suggest its utility in the realms of catalysis and ligand design.

Substrate for Exploring Novel Catalytic Cycles

The alkyne group in this compound is a reactive handle that can participate in a variety of metal-catalyzed transformations. This makes the compound an interesting substrate for the exploration and development of novel catalytic cycles. For instance, it could be employed in studies of:

Hydrofunctionalization reactions: The addition of various bonds (e.g., H-E, where E = B, Si, N, O) across the carbon-carbon triple bond can be catalyzed by a range of transition metals.

Cycloaddition reactions: Beyond click chemistry, the alkyne can participate in other cycloadditions, such as [2+2+2] cycloadditions with other unsaturated molecules, to construct complex carbocyclic and heterocyclic scaffolds.

Sonogashira coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of palladium and copper catalysts, providing a pathway to more complex conjugated systems.

By studying the reactivity of this compound with different catalytic systems, researchers can gain insights into reaction mechanisms, catalyst efficiency, and the electronic effects of the fluorophenyl group on the reactivity of the alkyne.

Scaffold for Designing Fluorinated Ligands

Fluorinated ligands play a crucial role in modern catalysis, often imparting unique properties to metal complexes, such as enhanced stability, solubility in specific solvents, and modified catalytic activity. The this compound molecule can serve as a foundational scaffold for the synthesis of novel fluorinated ligands.

The alkyne group can be readily transformed into various coordinating moieties. For example, it can be converted into a triazole ring via click chemistry, which can then act as a coordinating N-donor ligand. Alternatively, the alkyne can be reduced to an alkene or alkane and further functionalized to introduce other donor atoms like phosphorus, oxygen, or sulfur.

The presence of the fluorine atom on the phenyl ring can influence the electronic properties of the resulting ligand, which in turn can fine-tune the catalytic performance of the corresponding metal complex. This "ligand tuning" is a fundamental strategy in the development of highly efficient and selective catalysts for a wide range of chemical transformations.

Table 2: Potential Ligand Synthesis from this compound

Starting MaterialReaction TypePotential Ligand ClassCoordinating Atoms
This compoundClick ChemistryTriazole-basedN, N, N
This compoundHydrophosphinationPhosphine-basedP
This compoundReduction & FunctionalizationEther-phosphineO, P

Future Directions and Emerging Research Frontiers

Exploration of Unconventional Reactivity Modes

The propargyl group is a versatile functional handle that can participate in a wide array of chemical transformations. researchgate.net Research into the unconventional reactivity of propargyl ethers, catalyzed by transition metals like gold or copper, is uncovering novel reaction pathways. researchgate.netnih.gov

Future areas of exploration include:

Migratory Cascade Reactions: Propargylic esters and phosphates are known to undergo 1,2- or 1,3-migrations in the presence of π-acidic metal catalysts. researchgate.net Investigating similar cascades in fluorinated propargyl ethers could lead to the synthesis of highly functionalized and structurally complex molecules.

Divergent Catalysis: The choice of catalyst can steer a reaction toward different products from the same starting materials. For instance, gold-catalyzed reactions of homopropargyl alcohols with terminal alkynes can yield different cyclic ethers depending on the specific gold catalyst used. nih.gov Applying this concept to 1-Fluoro-3-(prop-2-yn-1-yloxy)benzene could unlock access to a diverse range of fluorinated heterocyclic compounds.

Intramolecular Rearrangements: Bis-propargyl systems can undergo base-induced rearrangements like the Garratt–Braverman cyclization. While this compound is not a bis-propargyl ether, its alkyne moiety could participate in novel intramolecular cyclizations or rearrangements, especially when tethered to other reactive groups, leading to the formation of valuable furan (B31954) or pyridine (B92270) derivatives. researchgate.net

Integration into Advanced Materials Science Beyond Sensing

The incorporation of fluorine into organic molecules dramatically alters their physical and chemical properties, making them highly valuable in materials science. numberanalytics.comyoutube.com Fluorinated compounds exhibit high thermal stability, chemical inertness, and unique electronic properties due to the strong carbon-fluorine bond. numberanalytics.comnih.gov While the alkyne group is often used for sensing applications via "click" chemistry, future research will focus on integrating fluorinated propargyl ethers into the backbone of advanced materials.

Potential applications include:

Fluoropolymers: These materials are critical in modern society for applications ranging from non-stick coatings to recyclable functional polymers. man.ac.uk Monomers like this compound could be polymerized, either through the alkyne group or via aromatic coupling, to create novel semi-fluorinated polymers with tunable properties such as hydrophobicity and thermal stability. rsc.org

Organic Electronics: The fluorine atom's high electronegativity can influence the electronic properties of materials, making fluorinated compounds suitable for applications in solar cells and other electronic devices. numberanalytics.com The rigid, linear structure of the propargyl group could also contribute to desirable packing and charge-transport properties in organic semiconductors.

Hydrophobic Coatings: Fluorinated polymers are known for their low surface energy, which imparts water-repellent properties. nih.gov Incorporating this compound into polymer structures could lead to the development of advanced hydrophobic and weather-resistant coatings. nih.gov

Application in Bioconjugation and Chemical Biology Research

The terminal alkyne of this compound is an ideal functional group for bioorthogonal chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. nih.gov This reaction allows for the specific and efficient labeling of biomolecules in complex biological environments.

Emerging frontiers in this area are:

Prodrug–Antibody Conjugates (ProADCs): In this strategy, a bioorthogonally-caged prodrug is attached to an antibody. chinesechemsoc.org The antibody targets a specific site, such as a tumor, where the prodrug can be released and then activated on-demand. chinesechemsoc.org The propargyl group can serve as a "ligation handle" for attaching such prodrugs to biomolecules. nih.gov

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules can improve their solubility, stability, and pharmacokinetic profiles. mdpi.com Heterobifunctional PEG linkers with a propargyl group at one end allow for the precise "clicking" of the PEG chain onto a target molecule. mdpi.com

¹⁹F Magnetic Resonance Imaging (MRI): The fluorine atom in this compound provides a unique spectroscopic signature. This opens up the possibility of using it as a ¹⁹F MRI contrast agent. By attaching it to a biological targeting moiety via its alkyne handle, researchers could develop probes for disease diagnosis and monitoring.

Development of Computational Tools for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool for accelerating chemical research. By simulating reactions and predicting molecular properties, computational models can guide experimental work, saving time and resources.

Future developments relevant to this compound include:

Predictive Reaction Modeling: Tools that can accurately predict the outcome, including the site- and regioselectivity, of organic reactions are highly valuable for synthesis planning. rsc.org Machine learning models are increasingly being used for this purpose. rsc.org

¹⁹F NMR Chemical Shift Prediction: Accurately predicting the ¹⁹F NMR chemical shifts of fluorinated molecules is crucial for their characterization. chemrxiv.org Density Functional Theory (DFT)-based methods are being refined to provide a better match between calculated and experimental spectra, which can help in identifying reaction intermediates and products. researchgate.net

In Silico Reaction Screening: Computational methods, such as the artificial force induced reaction (AFIR) method, can be used to screen for entirely new reactions before any experiments are conducted in the lab. hokudai.ac.jp This "map-making" approach can uncover novel transformations and guide the discovery of new synthetic pathways for fluorinated compounds. hokudai.ac.jp

Table 2: Key Computational Tools in Fluorinated Compound Research
Computational Tool/MethodApplication AreaSignificance for this compound
Density Functional Theory (DFT)Prediction of electronic structure, geometry, and spectroscopic properties (e.g., ¹⁹F NMR shifts)Aids in structural verification and characterization of new derivatives. researchgate.net
Machine Learning (ML) ModelsPrediction of reaction outcomes, site-selectivity, and retrosynthesis planningAccelerates the design of efficient synthetic routes. rsc.org
Artificial Force Induced Reaction (AFIR)Discovery of novel reaction pathways and mechanismsEnables exploration of unconventional reactivity modes. hokudai.ac.jp
Molecular Dynamics (MD) SimulationsModeling interactions with biological targets (e.g., proteins) and material propertiesGuides the design for bioconjugation and advanced materials applications.

Q & A

Q. What is the optimal synthetic route for 1-Fluoro-3-(prop-2-yn-1-yloxy)benzene, and how can purity be ensured?

Methodological Answer: The compound is synthesized via nucleophilic aromatic substitution. A mixture of 3-fluorophenol (1.00 g, 8.92 mmol) and propargyl bromide (1.30 g, 10.70 mmol) in acetone is refluxed for 8 hours with K₂CO₃ as a base. Purification is achieved via flash column chromatography (petroleum ether/ethyl acetate, 9:1), yielding 77% of the product. Key parameters include:

ParameterValue/Detail
SolventAcetone
TemperatureReflux (~56°C)
Reaction Time8 hours
PurificationFlash chromatography (9:1 PE/EA)
Yield77%

This method minimizes side reactions (e.g., over-alkylation) due to controlled stoichiometry and base selection. Post-synthesis, ¹H NMR (δ 7.35–6.64 ppm) and mass spectrometry confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • ¹H NMR : Assigns aromatic protons (δ 7.35–6.64 ppm) and propargyl methylene (δ 4.63 ppm, J = 7.2 Hz).
  • FT-IR : Confirms C≡C stretching (~2110 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns.

For advanced purity checks, elemental analysis (C, H, F) and HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) are recommended. Cross-referencing spectral data with computational predictions (e.g., DFT calculations) resolves ambiguities .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for derivatives of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and thermodynamic stability. For example:

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) alter reaction kinetics.
  • Solvent Optimization : COSMO-RS simulations predict solvent polarity impacts on yield.

Software like Gaussian or ORCA integrates with crystallographic tools (SHELX , ORTEP ) to correlate electronic structure with crystal packing. Experimental validation via kinetic studies (e.g., varying propargyl halide substituents) refines computational models .

Q. What strategies enable stereochemical diversification of fluorinated benzene derivatives?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-configured propargyl bromides to induce asymmetry.
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze enantiomers (e.g., as in chiral sulfoxides, ee >99% ).
  • Atroposelective Coupling : Palladium-catalyzed cross-couplings with chiral ligands (e.g., BINAP) yield axially chiral derivatives.

Characterization via X-ray crystallography (SHELXL ) or CD Spectroscopy validates stereochemical outcomes. For example, introducing a methylsulfinyl group at the para position (cf. 3-fluoro-苯基甲基亚砜 derivatives ) enhances optical activity.

Q. How do crystallographic tools resolve structural ambiguities in fluorinated aromatic systems?

Methodological Answer:

  • Data Collection : High-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) minimizes thermal motion.
  • Structure Solution : SHELXD or intrinsic phasing (e.g., in OLEX2) resolves phase problems.
  • Refinement : SHELXL refines anisotropic displacement parameters (ADPs) for fluorine atoms, which exhibit strong electron density.

Example workflow:

Index and integrate data with SAINT.

Solve structure using SHELXD (direct methods).

Refine with SHELXL, applying restraints for disordered propargyl groups.

Visualize with ORTEP-3 , emphasizing thermal ellipsoids for fluorine.

Discrepancies (e.g., bond-length outliers) are resolved via Hirshfeld surface analysis or multipole refinement .

Q. What mechanistic insights explain competing pathways in propargylation reactions?

Methodological Answer: Propargyl bromide can undergo:

  • SNAr Pathway : Dominant under basic conditions (K₂CO₃), forming the ether.
  • Alkyne Dimerization : Competing Glaser coupling (Cu-catalyzed) under oxidative conditions.

To suppress side reactions:

  • Use anhydrous acetone to limit hydroxide-mediated dimerization.
  • Add radical scavengers (e.g., BHT) in catalytic systems.
  • Monitor via TLC/GC-MS to detect intermediates (e.g., dimer peaks at m/z 2[M+H]⁺).

Kinetic studies (variable-temperature NMR) quantify activation energies, guiding solvent/base optimization .

Q. How can fluorinated derivatives be functionalized for bioactivity studies?

Methodological Answer:

  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) adds triazole moieties to the propargyl group.
  • Suzuki-Miyaura Coupling : Introduce aryl/heteroaryl groups via Pd(PPh₃)₄ catalysis (e.g., with boronic acids).
  • Electrophilic Fluorination : Selectively substitute hydrogen with fluorine using Selectfluor®.

Biological evaluation (e.g., antimicrobial assays ) requires:

  • LogP Optimization : Adjust via propargyl chain elongation or polar substituents.
  • Metabolic Stability : Deuterated analogs (e.g., -OCD₂C≡CH) enhance in vivo half-life.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.